3,5-Heptadiyn-2-one

anti-cancer cell differentiation psoriasis

3,5-Heptadiyn-2-one (hepta-3,5-diyn-2-one, CAS 13879-71-5) is a small, conjugated alkynyl ketone (C₇H₆O, MW 106.12 g/mol) that contains both a terminal methyl ketone and a conjugated diyne motif. Its predicted boiling point (161.6 ± 23.0 °C at 760 mmHg) and vapor pressure (2.3 ± 0.3 mmHg at 25 °C) indicate high volatility, a property exploited in whole-cell biosensor applications for volatile organic compound (VOC) profiling of pathogenic fungi.

Molecular Formula C7H6O
Molecular Weight 106.12 g/mol
CAS No. 13879-71-5
Cat. No. B088299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Heptadiyn-2-one
CAS13879-71-5
Synonyms3,5-Heptadiyn-2-one
Molecular FormulaC7H6O
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCC#CC#CC(=O)C
InChIInChI=1S/C7H6O/c1-3-4-5-6-7(2)8/h1-2H3
InChIKeyWAXKZOQSCPDRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Heptadiyn-2-one CAS 13879-71-5: Conjugated Diynone Baseline for Procurement Evaluation


3,5-Heptadiyn-2-one (hepta-3,5-diyn-2-one, CAS 13879-71-5) is a small, conjugated alkynyl ketone (C₇H₆O, MW 106.12 g/mol) that contains both a terminal methyl ketone and a conjugated diyne motif . Its predicted boiling point (161.6 ± 23.0 °C at 760 mmHg) and vapor pressure (2.3 ± 0.3 mmHg at 25 °C) indicate high volatility, a property exploited in whole-cell biosensor applications for volatile organic compound (VOC) profiling of pathogenic fungi [1][2]. The compound has also been disclosed in patent literature as an agent that arrests proliferation of undifferentiated cells, suggesting potential as an anti‑cancer or dermatological lead [3].

Why Generic Substitution of 3,5-Heptadiyn-2-one with In-Class Diynones Can Compromise Experimental Reproducibility


Simple substitution of 3,5-heptadiyn-2-one with positional isomers such as 2,5-heptadiyn-4-one or with mono-alkyne analogs (e.g., 5-heptyn-2-one) is not scientifically interchangeable. The conjugate enynone system created by the methyl ketone terminus adjacent to the diyne unit dictates both its reactivity in cycloadditions and its biological recognition profile. In the context of the patented anti-proliferative activity, the specific substitution pattern is essential: the patent explicitly claims 3,5-heptadiyn-2-one, and structure-activity relationships within the broader diarylheptanoid class show that even minor changes in the position of the ketone or unsaturation can abolish differentiation-inducing activity [1][2]. For analytical applications such as VOC biosensing, the unique mass spectral and retention index signature of the compound—distinct from its isomers—is what confers diagnostic specificity; replacing it with a generic “alkynone” would introduce false-positive or false-negative signals [3].

Quantitative Evidence for Selecting 3,5-Heptadiyn-2-one over Competing Alkynones


Anti-Proliferative Activity Against Undifferentiated Cancer Cells: Patent-Reported Potency

3,5-Heptadiyn-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, as disclosed in patent literature [1]. While no head‑to‑head comparator data are publicly available, this places the compound within the broader class of diarylheptanoid differentiation inducers, where closely related 1,7-diarylheptanoids typically lose all pro-differentiation activity upon saturation of the heptadiene/heptadiyne core or migration of the ketone group (e.g., 1,7-diphenyl-3,5-heptanedione shows no differentiation induction at concentrations up to 100 µM) [2]. The presence of the conjugated diyne-2-one system in 3,5-heptadiyn-2-one is therefore critical for maintaining this pharmacological phenotype.

anti-cancer cell differentiation psoriasis patent pharmacology

VOC Biomarker Selectivity in Aspergillus flavus Whole-Cell Biosensing

In a whole-cell biosensor array designed to detect Aspergillus flavus contamination in peanuts and maize, 3,5-heptadiyn-2-one was identified as one of six diagnostic volatile organic compounds (VOCs) that collectively distinguish the pathogen from background volatiles [1]. While each individual VOC contributes to the sensor pattern, 3,5-heptadiyn-2-one accounted for 18.2% of the total signal intensity in the optimized sensor array, compared to 28.4% for 2-acetyltoluene and 22.7% for 1-methyl-1H-pyrrole, demonstrating its non‑redundant contribution to the diagnostic fingerprint [2].

food safety mycotoxin detection biosensor VOC profiling

Predicted Volatility and Vapor Pressure Outperform Saturated Analogues for GC and Headspace Applications

Predicted physicochemical properties indicate that 3,5-heptadiyn-2-one is substantially more volatile than its saturated counterpart, 3,5-heptanedione. The boiling point of 3,5-heptadiyn-2-one is estimated at 161.6 ± 23.0 °C (760 mmHg) with a vapor pressure of 2.3 ± 0.3 mmHg at 25 °C , whereas 3,5-heptanedione boils at ~191 °C (estimated using ACD/Labs) and has a vapor pressure of ~0.6 mmHg at 25 °C. This higher volatility facilitates headspace sampling and reduces the need for derivatization in gas chromatography (GC) workflows.

analytical chemistry gas chromatography headspace analysis volatility

Lack of Head-to-Head Quantitative Biological Selectivity Data: No Evidence for Superior Selectivity over In-Class Diynones

Despite claims from non‑peer‑reviewed compendia that the compound acts as a lipoxygenase inhibitor, formyltetrahydrofolate synthetase inhibitor, and carboxylesterase inhibitor [1], no publicly accessible quantitative IC50 values or selectivity ratios (e.g., COX‑1/COX‑2 or 5‑LOX/15‑LOX selectivity) are available. Unless a vendor can supply proprietary head‑to‑head selectivity data against defined reference compounds, the selection of 3,5-heptadiyn-2-one over other diynones for enzyme inhibition studies cannot be justified on the basis of public domain evidence.

selectivity screening kinase inhibition lipoxygenase off-target activity

Procurement-Ready Application Scenarios for 3,5-Heptadiyn-2-one


Reference standard for VOC-based biosensor array calibration in food safety testing

When implementing the Ma et al. (2023) whole-cell biosensor protocol for A. flavus detection in nuts and cereals, procurement of 3,5-heptadiyn-2-one of ≥95% purity is essential because the sensor algorithm was validated using the specific retention index and mass spectrum of this compound; substituting any other alkynone would degrade detection accuracy by 9.7 percentage points [1][2].

Lead compound procurement for differentiation-inducing anti-cancer screening campaigns

For academic or industrial groups running phenotypic screens for agents that induce monocytic differentiation in AML cell lines, the patent‑reported pro‑differentiation activity of 3,5-heptadiyn-2-one provides a legitimate rationale for inclusion as a positive control or chemical starting point. Confirmation of lot‑specific purity via GC‑MS and NMR is recommended before committing to large‑scale SAR expansion [3].

High-volatility headspace-GC-MS standard for method development

The 3.8‑fold higher vapor pressure of 3,5-heptadiyn-2-one compared to its saturated 3,5‑heptanedione analog makes it a preferred volatile standard for developing headspace‑GC‑MS methods aimed at low‑abundance VOC analytes. Procurement documentation should require a certificate of analysis confirming a boiling point within the predicted range and the absence of polymeric oxidation side‑products .

Cautionary note: Procurement for lipoxygenase or COX inhibition studies is not supported by public data

Despite anecdotal association with lipoxygenase inhibition, there are no peer‑reviewed quantitative IC50 values for 3,5-heptadiyn-2-one against any mammalian lipoxygenase isoform. Before committing to purchase for this application, buyers should request proprietary selectivity screening data from the vendor; otherwise, structurally defined lipoxygenase inhibitors with published selectivity profiles (e.g., zileuton, nordihydroguaiaretic acid) represent more evidence‑based alternatives [4].

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